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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies and data

integral to the structural elucidation of 1-Chloro-1-methylcyclopentane. The document details

the key physical and chemical properties of the compound, outlines experimental protocols for

its synthesis and confirmatory chemical reactions, and presents an analysis of its expected

spectroscopic data. While experimental spectra for the title compound are not publicly

available, this guide leverages predicted data and the confirmed spectra of its hydrolysis

product, 1-methylcyclopentanol, to provide a robust framework for its structural determination.

All quantitative data is summarized in structured tables, and key experimental workflows are

visualized using Graphviz diagrams.

Introduction
1-Chloro-1-methylcyclopentane (C₆H₁₁Cl) is a tertiary alkyl halide of interest in synthetic

organic chemistry.[1] Its structure, featuring a chlorine and a methyl group attached to the same

carbon atom within a cyclopentane ring, presents a clear case for the application of modern

spectroscopic and chemical methods for structural verification. This guide will walk through the

logical process of elucidating this structure, from fundamental properties to advanced

spectroscopic interpretation and chemical confirmation.
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Physicochemical Properties
A summary of the key physicochemical properties of 1-Chloro-1-methylcyclopentane is

presented in Table 1. This data is essential for its handling, purification, and for predicting its

behavior in various analytical techniques.

Property Value Reference

Molecular Formula C₆H₁₁Cl [1]

Molecular Weight 118.60 g/mol [1]

CAS Number 6196-85-6 [1]

Appearance Pale yellow liquid [1]

Boiling Point 132.9 °C at 760 mmHg [2]

Density 0.98 g/mL [2]

Refractive Index 1.452 [2]

Solubility

Soluble in most organic

solvents (e.g., pentane,

chloroform, DCM)

[1]

Synthesis and Chemical Confirmation
The structure of 1-Chloro-1-methylcyclopentane can be confirmed through its synthesis from

a known precursor and its conversion to a known product.

Synthesis from 1-Methylcyclopentanol
1-Chloro-1-methylcyclopentane can be synthesized from 1-methylcyclopentanol via

nucleophilic substitution using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or

concentrated hydrochloric acid.[3] The tertiary nature of the alcohol facilitates an SN1-type

reaction mechanism.[3]

Hydrolysis to 1-Methylcyclopentanol
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As a tertiary alkyl halide, 1-Chloro-1-methylcyclopentane readily undergoes hydrolysis in the

presence of water to form the corresponding tertiary alcohol, 1-methylcyclopentanol.[4] This

reaction typically proceeds through a stable tertiary carbocation intermediate via an SN1

mechanism.[4] The confirmation of the product's structure provides strong evidence for the

structure of the starting material.

Spectroscopic Analysis
The cornerstone of modern structure elucidation lies in the interpretation of spectroscopic data.

The following sections detail the expected and observed spectroscopic characteristics for 1-
Chloro-1-methylcyclopentane and its hydrolysis product.

Mass Spectrometry
1-Chloro-1-methylcyclopentane (Predicted): The mass spectrum is expected to show a

molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of the

presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). Fragmentation would likely involve

the loss of the chlorine atom to form a stable tertiary carbocation at m/z 83 (C₆H₁₁⁺), which

would be the base peak. Further fragmentation of the cyclopentyl ring would also be observed.

1-Methylcyclopentanol (Experimental): The mass spectrum of 1-methylcyclopentanol shows a

molecular ion peak at m/z 100.[5][6] The base peak is observed at m/z 85, corresponding to the

loss of a methyl group.[6] Other significant fragments are observed at m/z 71 and 43.[6]

Compound Molecular Ion (m/z) Key Fragments (m/z)

1-Chloro-1-

methylcyclopentane
118 & 120 (Predicted)

83 (base peak, predicted), loss

of Cl

1-Methylcyclopentanol 100 85 (base peak), 71, 43[6]

Infrared (IR) Spectroscopy
1-Chloro-1-methylcyclopentane (Predicted): The IR spectrum is expected to be dominated by

C-H stretching and bending vibrations. A key feature would be the C-Cl stretch, which typically

appears in the fingerprint region between 850 and 550 cm⁻¹.[7]
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1-Methylcyclopentanol (Experimental): The IR spectrum of 1-methylcyclopentanol displays a

strong, broad absorption in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching

vibration of the alcohol.[8][9] Strong C-H stretching vibrations are observed just below 3000

cm⁻¹. The C-O stretching vibration appears around 1150 cm⁻¹.[9]

Compound Key IR Absorptions (cm⁻¹) Functional Group

1-Chloro-1-

methylcyclopentane
~2850-2960 (predicted) C-H stretch

~1450 (predicted) C-H bend

~550-850 (predicted) C-Cl stretch

1-Methylcyclopentanol 3200-3600 (broad) O-H stretch[8][9]

2870-2960 C-H stretch[9]

~1150 C-O stretch[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
1-Chloro-1-methylcyclopentane (Predicted ¹H NMR): Due to the symmetry of the molecule,

two main groups of signals are expected for the cyclopentane ring protons. The protons on the

carbons adjacent to the quaternary carbon (C2 and C5) would appear as a multiplet, and the

protons on the carbons further away (C3 and C4) would appear as another multiplet, both in

the range of 1.5-2.0 ppm. The methyl protons would appear as a singlet around 1.6 ppm,

deshielded by the adjacent chlorine atom.

1-Chloro-1-methylcyclopentane (Predicted ¹³C NMR): Three signals are expected. The

quaternary carbon bonded to the chlorine (C1) would be significantly deshielded, appearing

around 70-80 ppm. The methyl carbon would appear around 30-35 ppm. The two sets of

equivalent methylene carbons of the cyclopentane ring would appear at distinct chemical shifts.

1-Methylcyclopentanol (Experimental ¹H NMR): The ¹H NMR spectrum of 1-

methylcyclopentanol shows a singlet for the methyl protons at approximately 1.5 ppm.[10][11]

The protons of the cyclopentane ring appear as multiplets between 1.4 and 1.7 ppm.[10][11]

The hydroxyl proton gives rise to a singlet whose chemical shift is concentration and solvent

dependent.[10]
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1-Methylcyclopentanol (Experimental ¹³C NMR): The ¹³C NMR spectrum of 1-

methylcyclopentanol displays four distinct signals. The quaternary carbon attached to the

hydroxyl group (C1) resonates at approximately 83 ppm.[11] The methyl carbon appears at

around 29 ppm.[11] The two sets of equivalent methylene carbons of the cyclopentane ring

appear at approximately 41 ppm and 24 ppm.[11]

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

1-Chloro-1-

methylcyclopentane

~1.6 (s, 3H, CH₃), ~1.5-2.0 (m,

8H, CH₂) (Predicted)

~70-80 (C-Cl), ~30-35 (CH₃),

~25-45 (CH₂) (Predicted)

1-Methylcyclopentanol

~1.5 (s, 3H, CH₃), 1.4-1.7 (m,

8H, CH₂), variable (s, 1H, OH)

[10][11]

~83 (C-OH), ~41 (CH₂), ~29

(CH₃), ~24 (CH₂)[11]

Experimental Protocols
Synthesis of 1-Chloro-1-methylcyclopentane from 1-
Methylcyclopentanol
Materials:

1-Methylcyclopentanol

Concentrated Hydrochloric Acid (HCl)

Anhydrous Calcium Chloride (CaCl₂)

Separatory Funnel

Round-bottom flask

Distillation apparatus

Procedure:

In a separatory funnel, combine 10 mL of 1-methylcyclopentanol and 25 mL of cold,

concentrated HCl.
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Gently swirl the mixture for approximately 1 minute.

Periodically vent the separatory funnel to release any pressure buildup.

Allow the mixture to stand for 20 minutes, with occasional swirling.

Separate the lower aqueous layer from the upper organic layer (the product).

Wash the organic layer with 10 mL of cold water, followed by 10 mL of 5% sodium

bicarbonate solution, and finally with 10 mL of cold water. Separate the layers after each

wash.

Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous

calcium chloride to remove any residual water.

Decant the dried liquid into a distillation apparatus and purify by distillation. Collect the

fraction boiling at approximately 132-133 °C.

Hydrolysis of 1-Chloro-1-methylcyclopentane
Materials:

1-Chloro-1-methylcyclopentane

Water

Round-bottom flask with reflux condenser

Heating mantle

Separatory funnel

Dichloromethane (DCM)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
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In a round-bottom flask equipped with a reflux condenser, place 5 mL of 1-Chloro-1-
methylcyclopentane and 20 mL of water.

Heat the mixture to reflux using a heating mantle for 1 hour.

After cooling to room temperature, transfer the mixture to a separatory funnel.

Extract the aqueous mixture with two 15 mL portions of dichloromethane.

Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield

1-methylcyclopentanol.

Spectroscopic Analysis Protocols
General Considerations:

NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H

and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.

IR Spectroscopy: Liquid samples can be analyzed neat as a thin film between two salt plates

(e.g., NaCl or KBr).

Mass Spectrometry: Electron ionization (EI) is a common method for volatile compounds like

1-Chloro-1-methylcyclopentane.

Visualized Workflows
The logical flow of the structure elucidation process and the key chemical transformations can

be visualized as follows:
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Synthesis

Spectroscopic Analysis

Chemical Confirmation

Product Analysis
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Caption: Workflow for the structure elucidation of 1-Chloro-1-methylcyclopentane.
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Synthesis Pathway (SN1)

Hydrolysis Pathway (SN1)

1-Methylcyclopentanol Protonation
(H+) Oxonium Ion Loss of H2O Tertiary Carbocation Nucleophilic Attack

(Cl-) 1-Chloro-1-methylcyclopentane

1-Chloro-1-methylcyclopentane Loss of Cl- Tertiary Carbocation Nucleophilic Attack
(H2O) Protonated Alcohol Deprotonation

(-H+) 1-Methylcyclopentanol
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Caption: Reaction mechanisms for synthesis and hydrolysis.

Conclusion
The structural elucidation of 1-Chloro-1-methylcyclopentane is a straightforward process

employing standard analytical techniques. While experimental spectroscopic data for the title

compound is not readily available in public databases, its structure can be confidently assigned

based on predicted spectral data and confirmed through its synthesis from and hydrolysis to

well-characterized compounds. The provided protocols and data serve as a comprehensive

guide for researchers and professionals in the fields of chemistry and drug development for the

synthesis, handling, and characterization of this and similar tertiary alkyl halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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